molecular formula C12H12F2O B13106165 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone

1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone

Cat. No.: B13106165
M. Wt: 210.22 g/mol
InChI Key: DCISTGJBKYSPAK-UHFFFAOYSA-N
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Description

1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl ring and ethanone group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

1-[4-(3,3-difluorocyclobutyl)phenyl]ethanone

InChI

InChI=1S/C12H12F2O/c1-8(15)9-2-4-10(5-3-9)11-6-12(13,14)7-11/h2-5,11H,6-7H2,1H3

InChI Key

DCISTGJBKYSPAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CC(C2)(F)F

Origin of Product

United States

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